3-Bromo-5-(2H-tetrazol-5-yl)-1,2-oxazole is a heterocyclic compound that incorporates both bromine and tetrazole functionalities, making it of interest in various fields, particularly medicinal chemistry. The compound is characterized by its unique molecular structure and potential biological activities, which can be explored for therapeutic applications.
This compound can be synthesized through various chemical methods that involve the reaction of suitable precursors. The synthesis often includes the introduction of bromine and the formation of the tetrazole ring, which can be achieved through established organic reactions.
3-Bromo-5-(2H-tetrazol-5-yl)-1,2-oxazole falls under the category of oxazoles, which are five-membered heterocycles containing nitrogen and oxygen atoms. The presence of a tetrazole ring further classifies it among compounds with significant pharmacological properties.
The synthesis of 3-bromo-5-(2H-tetrazol-5-yl)-1,2-oxazole can be approached through several methodologies. One common method involves the bromination of a precursor oxazole compound followed by the introduction of the tetrazole moiety.
The synthesis may require careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and selectivity. For instance, reactions are often conducted in polar aprotic solvents to facilitate nucleophilic substitutions.
The molecular formula for 3-bromo-5-(2H-tetrazol-5-yl)-1,2-oxazole is . It features:
The molecular weight is approximately 202.01 g/mol. Its structural representation shows a planar configuration typical for aromatic heterocycles, which facilitates interactions with biological targets.
3-Bromo-5-(2H-tetrazol-5-yl)-1,2-oxazole can participate in various chemical reactions due to its functional groups:
Reactions involving this compound often require specific catalysts or conditions to promote desired pathways while minimizing side reactions. For example, palladium-catalyzed cross-coupling methods may be employed for further modifications.
The mechanism of action for 3-bromo-5-(2H-tetrazol-5-yl)-1,2-oxazole in biological systems is not fully elucidated but may involve:
Studies have indicated that compounds with similar structures often exhibit significant biological activities, including antimicrobial and anticancer properties.
Data from similar compounds suggest moderate stability under standard laboratory conditions but potential reactivity under extreme conditions (e.g., strong acids or bases).
3-Bromo-5-(2H-tetrazol-5-yl)-1,2-oxazole holds promise in several scientific applications:
The strategic integration of tetrazole and oxazole rings in 3-bromo-5-(2H-tetrazol-5-yl)-1,2-oxazole exemplifies advanced bioisosteric design in medicinal chemistry. The tetrazole moiety serves as a high-fidelity carboxylic acid mimetic due to its nearly identical pKa (tetrazole: ~4.76; carboxylic acid: ~4.2–4.4) and topological similarity in hydrogen-bonding capabilities [4] [9]. This bioisosteric replacement enhances metabolic stability while preserving critical pharmacophoric interactions, as the tetrazole anion maintains a tetrahedral geometry analogous to carboxylate, facilitating binding to enzymatic pockets resistant to ester hydrolysis [4].
The oxazole ring further augments this mimicry by introducing a rigid, electron-deficient π-system. Its sp²-hybridized oxygen and nitrogen atoms create a polarized scaffold that reinforces the tetrazole’s hydrogen-bond acceptor capacity. Computational analyses reveal that the oxazole-tetrazole linkage adopts a near-planar conformation, enabling synergistic π-electron delocalization across both rings. This dual-heterocyclic architecture mimics the electrostatic potential surface of carboxylate-containing drugs (e.g., valsartan), while offering superior resistance to oxidative metabolism [4] [9].
Table 1: Bioisosteric Properties of Tetrazole vs. Carboxylic Acid
Property | Tetrazole | Carboxylic Acid |
---|---|---|
pKa | 4.76 | 4.2–4.4 |
Hydrogen-Bond Acidity | Moderate | High |
Hydrogen-Bond Basicity | High (anionic form) | High (anionic form) |
Metabolic Stability | High | Low |
The bromine atom at the 3-position of the oxazole ring exerts profound electronic and steric effects on the hybrid system. Bromine’s +R electron-donating resonance effect and -I inductive withdrawal create opposing electronic influences. Density Functional Theory (DFT) calculations demonstrate that bromine reduces electron density at the oxazole C4 carbon by 0.18 e⁻ compared to non-halogenated analogs, enhancing the ring’s electrophilic character [1] [8]. Sterically, the bromine atom (van der Waals radius: 1.85 Å) introduces significant congestion, forcing the tetrazole ring into a near-perpendicular orientation (dihedral angle: 85–92°) relative to the oxazole plane [1] [2].
This halogenation critically modulates π-conjugation efficiency. Ultraviolet Photoelectron Spectroscopy (UPS) data reveal a 0.35 eV destabilization of the Highest Occupied Molecular Orbital (HOMO) energy level in brominated derivatives versus non-brominated counterparts. The bromine’s polarizability also enhances London dispersion forces, promoting crystal lattice stability—a property leveraged in energetic materials where brominated oxazole-tetrazole hybrids exhibit decomposition temperatures exceeding 204°C [2] [8].
The tetrazole ring in 3-bromo-5-(2H-tetrazol-5-yl)-1,2-oxazole exists in a dynamic tautomeric equilibrium between 1H- and 2H-forms. Nuclear Magnetic Resonance (NMR) studies in DMSO-d6 indicate a 4:1 preference for the 1H-tautomer at equilibrium (ΔG = −1.8 kcal/mol). This preference arises from the 1H-form’s ability to form an intramolecular hydrogen bond (H-bond) between the tetrazole N-H (donor) and the oxazole N (acceptor), stabilizing the system by 3.2 kcal/mol relative to the 2H-form [5] [9].
Solvent polarity dramatically shifts this equilibrium. In chloroform, the 1H:2H ratio is 9:1, while in water, it approaches 1:1. This solvatochromic behavior stems from the 2H-tautomer’s enhanced dipole moment (6.2 D vs. 4.8 D for 1H), which stabilizes it in polar media. Molecular Dynamics simulations confirm that water molecules form a solvation shell around the tetrazole ring, disrupting intramolecular H-bonds and reducing the 1H/2H energy gap to 0.7 kcal/mol [5] [8].
Table 2: Tautomeric Distribution of Tetrazole Ring in Different Solvents
Solvent | Dielectric Constant (ε) | 1H-Tautomer (%) | 2H-Tautomer (%) |
---|---|---|---|
Chloroform | 4.8 | 90 | 10 |
DMSO | 46.7 | 80 | 20 |
Water | 80.1 | 50 | 50 |
Bromine’s presence fundamentally alters π-electron delocalization across the hybrid heterocycle. Time-Dependent DFT (TD-DFT) analyses of 3-bromo-5-(2H-tetrazol-5-yl)-1,2-oxazole reveal a 17 nm bathochromic shift in UV absorption relative to the non-brominated analog, indicating extended conjugation. However, Natural Bond Orbital (NBO) calculations expose bromine’s dual role: while its +R resonance effect donates electron density to the oxazole ring (increasing occupancy of π* orbitals by 12%), the steric bulk forces the tetrazole ring into torsion angles >85°, disrupting inter-ring conjugation [1] [8].
The Electron Delocalization Index (EDI), calculated from bond-order orbitals, quantifies this effect. In non-brominated hybrids, the EDI for the oxazole-tetrazole system is 0.78 (scale: 0–1, where 1=full delocalization). Bromination reduces this to 0.53, confirming localized π-systems. Despite this, bromine enhances charge transport anisotropy; the halogen’s polarizability creates localized dipoles that facilitate hole mobility (μₕ = 0.42 cm²/V·s) along the oxazole plane, while electron mobility remains confined to the tetrazole ring [8] [10]. This directional charge separation is exploited in materials science, where brominated derivatives show enhanced performance in organic photovoltaic cells [8].
Table 3: Electronic Properties of Brominated vs. Non-Brominated Hybrids
Property | Brominated Hybrid | Non-Brominated Hybrid |
---|---|---|
HOMO Energy (eV) | −6.8 | −7.2 |
LUMO Energy (eV) | −2.9 | −3.1 |
Band Gap (eV) | 3.9 | 4.1 |
Electron Delocalization Index | 0.53 | 0.78 |
Hole Mobility (cm²/V·s) | 0.42 | 0.31 |
CAS No.:
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8